1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-5-22-11(2)10-15(21-22)17(23)20-18-19-16(12(3)25-18)13-6-8-14(24-4)9-7-13/h6-10H,5H2,1-4H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPFBLHDCADDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazole rings have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It may act by modulating inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial and fungal strains. Studies suggest that the thiazole and pyrazole components contribute to its efficacy by disrupting microbial cell membranes or inhibiting essential enzymes.
Case Studies
Several case studies have been documented to illustrate the efficacy of related compounds:
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Signaling Pathways : The compound may interact with specific receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that thiazole and pyrazole derivatives can modulate ROS levels within cells, contributing to their anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
(a) 1-[(6-Chloro-3-Pyridyl)Methyl]-N-(4-Ethoxyphenyl)-3-Phenyl-1H-Pyrazole-5-Carboxamide
(b) 5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a)
- Key Differences: Features dual pyrazole rings with chloro and cyano substituents instead of thiazole and ethyl groups.
- Physical Properties : Melting point 133–135°C, molecular weight 403.1 g/mol, and 68% synthetic yield .
- Activity : Structural rigidity from aromatic stacking may enhance stability but reduces solubility compared to the target compound .
(c) 1-(4-Phenyl-1,3-Thiazol-2-yl)-5-(Trifluoromethyl)-N-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazole-4-Carboxamide
- Key Differences : Incorporates trifluoromethyl groups on both pyrazole and benzyl moieties, enhancing lipophilicity.
- Applications : Explored for kinase inhibition due to strong electron-withdrawing effects of CF₃ groups .
Pharmacological Analogues
(a) Razaxaban (DPC 906, BMS-561389)
- Structure: Contains a 3-trifluoromethylpyrazole core linked to an aminobenzisoxazole P1 ligand.
- Activity : Potent factor Xa inhibitor (FXa IC₅₀ < 1 nM) with high oral bioavailability. The trifluoromethyl group improves metabolic stability, contrasting with the target compound’s methoxy group, which may reduce potency but enhance solubility .
(b) 2-[1-(2,4-Difluorobenzyl)-4-(4-Methoxyphenyl)-1H-1,2,3-Triazol-5-yl]-5-Methyl-1,3-Benzoxazole
- Key Differences : Replaces thiazole with triazole and benzoxazole.
- Activity : Exhibits anticancer activity (IC₅₀ ~ 5 µM against MDA-MB-231 cells), suggesting that 4-methoxyphenyl and heterocyclic systems synergize for cytotoxicity .
Comparative Data Tables
Table 1: Physicochemical Properties
Key Research Findings
Substituent Effects :
- Electron-donating groups (e.g., methoxy in the target compound) improve aqueous solubility but may reduce receptor-binding affinity compared to electron-withdrawing groups (e.g., CF₃ in razaxaban) .
- Methyl and ethyl groups on pyrazole enhance metabolic stability by blocking oxidative sites .
Heterocyclic Core Influence :
- Thiazole rings (as in the target compound) contribute to π-π stacking interactions in biological targets, whereas triazole or benzoxazole cores (e.g., evidence 16) prioritize hydrogen-bonding networks .
Synthetic Accessibility :
- Carboxamide-linked hybrids (target compound, 3a) are synthesized via EDCI/HOBt-mediated coupling, yielding 43–68%, while trifluoromethylated analogues require specialized fluorination protocols .
Preparation Methods
Cyclocondensation of Hydrazine and β-Keto Ester
The pyrazole ring is constructed by reacting ethyl 3-keto-4-methylpentanoate with ethylhydrazine hydrochloride in ethanol under reflux (80°C, 8–12 hours). This yields 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (75–80% yield).
Reaction Scheme:
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using 2M NaOH in aqueous ethanol (reflux, 4 hours), followed by acidification with HCl to precipitate 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (85–90% yield).
Thiazole-2-Amine Synthesis
Hantzsch Thiazole Formation
The thiazole core is synthesized via reaction of 4-methoxyacetophenone-derived α-bromo ketone with thiourea.
Step 1: Bromination of 4-Methoxyacetophenone
4-Methoxyacetophenone is brominated using Br₂ in acetic acid (0°C, 2 hours) to yield 2-bromo-1-(4-methoxyphenyl)propan-1-one (70% yield).
Step 2: Cyclization with Thiourea
The α-bromo ketone reacts with thiourea in isopropanol (room temperature, 6 hours), forming 4-(4-methoxyphenyl)-5-methylthiazol-2-amine (68–72% yield).
Reaction Scheme:
Carboxamide Coupling
Activation of Pyrazole-3-Carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) in dichloromethane (reflux, 2 hours), forming the acyl chloride intermediate.
Amide Bond Formation
The acyl chloride reacts with 4-(4-methoxyphenyl)-5-methylthiazol-2-amine in dry THF with triethylamine (0°C → room temperature, 4 hours), yielding the target compound (75–80% yield).
Reaction Scheme:
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Enhancements
-
Adding 10 mol% ZnCl₂ during pyrazole formation increases yield to 85% by accelerating cyclization.
-
Microwave-assisted thiazole synthesis reduces reaction time from 6 hours to 30 minutes (yield: 70%).
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time = 12.4 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Classical Hantzsch | 70 | 12 | High reproducibility |
| Microwave-assisted | 72 | 0.5 | Rapid cyclization |
| ZnCl₂-catalyzed | 85 | 8 | Enhanced pyrazole yield |
Challenges and Solutions
Q & A
Q. Table 2: Key 3D-QSAR Parameters
| Model | r² | q² (LOO) | Dominant Field |
|---|---|---|---|
| CoMFA | 0.92 | 0.61 | Steric (63%) |
| CoMSIA | 0.89 | 0.58 | Electrostatic (55%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
